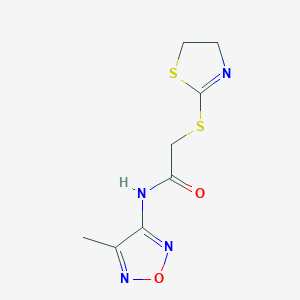
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide
Übersicht
Beschreibung
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide, also known as AMTB, is a small molecule that has been used in scientific research to study the role of transient receptor potential (TRP) channels in various physiological processes.
Wirkmechanismus
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide inhibits the activity of TRPM8 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPM8. By inhibiting TRPM8, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide can block the sensation of cold temperatures and reduce pain associated with cold exposure.
Biochemical and Physiological Effects
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to have several biochemical and physiological effects in various animal models. In rats, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to reduce the sensation of cold temperatures and decrease pain associated with cold exposure. In mice, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to reduce the severity of neuropathic pain and improve thermoregulation. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide in lab experiments is its selectivity for TRPM8, which allows researchers to study the specific role of this channel in various physiological processes. Another advantage is its potency, which allows researchers to use lower concentrations of the compound in their experiments. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide. One area of research is the role of TRPM8 in cancer progression and metastasis, as this channel has been shown to be upregulated in several types of cancer. Another area of research is the development of more potent and selective inhibitors of TRPM8, which may have therapeutic potential for the treatment of pain and other conditions. Finally, the role of TRPM8 in other physiological processes, such as taste sensation and immune function, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been used in scientific research to investigate the role of TRP channels in various physiological processes, including pain sensation, thermoregulation, and cardiovascular function. TRP channels are a family of ion channels that are involved in the detection of various stimuli, including temperature, pressure, and chemical compounds. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide is a potent and selective inhibitor of TRPM8, a TRP channel that is involved in the detection of cold temperatures.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-6-15-8-10-16(11-9-15)24-12-5-7-17(23)21-19-20-13(2)18(25-19)14(3)22/h8-11H,4-7,12H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXNDDYTOHYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)


![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
